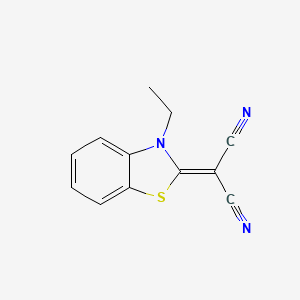

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile

Description

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C12H9N3S/c1-2-15-10-5-3-4-6-11(10)16-12(15)9(7-13)8-14/h3-6H,2H2,1H3 |

InChI Key |

FUVOBUXIWKXOPC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Ethyl-Substituted Precursors

A foundational step in synthesizing benzothiazole derivatives involves the cyclocondensation of 2-aminothiophenol with carbonyl-containing precursors. For the 3-ethyl-substituted variant, ethyl acetoacetate or ethyl cyanoacetate serves as the carbonyl source. The reaction proceeds under acidic conditions (e.g., polyphosphoric acid or H2SO4) at 80–100°C, forming the benzothiazole core.

Example Procedure :

A mixture of 2-aminothiophenol (10 mmol), ethyl acetoacetate (12 mmol), and polyphosphoric acid (5 g) is heated at 90°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding 3-ethyl-1,3-benzothiazol-2(3H)-one as a pale yellow solid (Yield: 78%).

Knoevenagel Condensation with Malononitrile

The propanedinitrile group is introduced via Knoevenagel condensation between the benzothiazole carbonyl intermediate and malononitrile. This step typically employs piperidine as a base catalyst in ethanol or toluene under reflux.

Optimized Protocol :

3-Ethyl-1,3-benzothiazol-2(3H)-one (5 mmol) is dissolved in ethanol (30 mL) with malononitrile (6 mmol) and piperidine (0.5 mL). The mixture is refluxed for 4 hours, cooled, and filtered to isolate the product. Recrystallization from acetonitrile affords this compound as orange crystals (Yield: 72%; mp: 258–260°C).

Table 1: Reaction Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Ethyl-benzothiazol-2-one | Piperidine | Ethanol | 80 | 4 | 72 |

| 3-Ethyl-benzothiazol-2-one | NH4OAc | Toluene | 110 | 6 | 65 |

Vilsmeier-Haack Formylation Followed by Cyanation

In an alternative route, the Vilsmeier-Haack reaction formylates the benzothiazole ring, followed by cyanation using malononitrile. This method is advantageous for introducing electron-deficient groups regioselectively.

Stepwise Synthesis :

-

Formylation : 3-Ethylbenzothiazole (10 mmol) is treated with DMF (15 mmol) and POCl3 (20 mmol) in dichloroethane at 0°C, then warmed to room temperature. The intermediate 2-formyl-3-ethylbenzothiazole is isolated (Yield: 68%).

-

Cyanation : The formyl derivative reacts with malononitrile (12 mmol) in acetic acid under reflux for 3 hours, yielding the target compound (Yield: 70%).

Mechanistic Insights and Reaction Optimization

Role of Catalysts in Knoevenagel Condensation

Piperidine facilitates deprotonation of malononitrile, generating a nucleophilic cyanomethylide ion that attacks the benzothiazole carbonyl. Polar aprotic solvents like DMF accelerate the reaction but may reduce selectivity compared to ethanol. Microwave-assisted synthesis has been explored to shorten reaction times (e.g., 30 minutes at 100°C), though yields remain comparable to conventional methods.

Solvent and Temperature Effects

Ethanol and toluene are preferred solvents due to their ability to dissolve both aromatic and nitrile-containing reactants. Elevated temperatures (>80°C) improve reaction rates but risk side reactions such as dimerization of malononitrile. Optimal balances are achieved at 80°C in ethanol.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

FT-IR : The compound exhibits characteristic peaks at 2227 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O from residual intermediates).

-

1H NMR (DMSO-d6) : Signals at δ 7.94–7.36 ppm (aromatic protons), δ 4.18 ppm (-SCH2), and δ 2.29 ppm (CH3 of ethyl group).

-

13C NMR : Peaks at δ 163.4 (C=N), δ 116.3 (C≡N), and δ 30.7 (-SCH2).

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile has been extensively studied for its applications in various fields:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies focusing on its mechanism of action and efficacy.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The compound’s photophysical properties also make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (Compound A)

Compound A shares the propanedinitrile group but replaces the benzothiazole ring with a thiazolidinone ring (containing a 4-oxo group) and a phenyl substituent at the 3-position. Key differences include:

Ring System: Target Compound: Benzothiazole (aromatic, planar). Compound A: Thiazolidinone (non-aromatic, slightly puckered due to the oxo group).

Substituents :

- Target Compound : 3-Ethyl group (electron-donating, sterically compact).

- Compound A : 3-Phenyl group (electron-withdrawing, bulky) and 4-oxo group (hydrogen-bond acceptor).

Crystallographic and Geometric Comparison

The table below contrasts crystallographic data and geometric parameters between Compound A and inferred properties of the target compound:

Electronic and Reactivity Differences

- Electron Density : The oxo group in Compound A enhances polarity and hydrogen-bonding capacity, whereas the ethyl group in the target compound may increase hydrophobicity.

- Conjugation: The benzothiazole’s aromaticity in the target compound likely improves π-conjugation compared to Compound A’s non-aromatic thiazolidinone, impacting optoelectronic properties.

Research Findings and Implications

Synthesis: Compound A was synthesized via slow evaporation of an ethanol solution, suggesting analogous methods (e.g., condensation reactions) for the target compound.

Crystal Packing : Compound A forms infinite chains via C–H⋯N bonds and layers via C–H⋯π interactions. The target compound’s benzothiazole ring may favor π-π stacking over hydrogen bonding, influencing material crystallinity.

Bioactivity: Thiazolidinone derivatives like Compound A exhibit antimicrobial and antitumor activity.

Biological Activity

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and literature references.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzothiazole moiety, which is pivotal for its biological activity.

Antibacterial Activity

Research has shown that benzothiazole derivatives exhibit significant antibacterial properties. A study evaluating various derivatives found that this compound demonstrated effective inhibition against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a moderate antibacterial effect, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. The results suggest it is effective against common fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound showed promising antifungal activity, especially against Candida species.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their potential anticancer effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 25 µM |

| A549 (Lung Cancer) | 30 µM |

The IC50 values indicate that the compound has a significant cytotoxic effect on various cancer cell lines.

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The presence of the benzothiazole ring facilitates electron transfer and enhances the compound's reactivity towards cellular targets.

Case Studies

A notable case study involved the synthesis and evaluation of this compound's derivatives for enhanced biological activity. Researchers modified the side chains and assessed their effects on antibacterial and anticancer activities. The findings highlighted that specific substitutions on the benzothiazole ring significantly improved efficacy against bacterial strains and cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between benzothiazole derivatives and propanedinitrile precursors. Key steps include:

- Reagent Selection : Use of bases (e.g., sodium hydroxide) to deprotonate intermediates and facilitate nucleophilic attack .

- Solvent Systems : Ethanol or dimethylformamide (DMF) are common solvents for promoting solubility and reaction homogeneity .

- Temperature Control : Slow evaporation at room temperature (e.g., 48 hours in ethanol) yields single crystals suitable for X-ray diffraction .

- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-stacking) with precision. Data collection using MoKα radiation (λ = 0.71075 Å) and refinement via SHELXL ensure accuracy .

- NMR Spectroscopy : ¹H and ¹³C NMR identify electronic environments of aromatic protons and nitrile groups, confirming regioselectivity in synthesis .

- IR Spectroscopy : Detects functional groups like C≡N (∼2200 cm⁻¹) and C=S (∼1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Discrepancies often arise from disordered solvent molecules, twinning, or anisotropic displacement. Methodological approaches include:

- SHELXL Refinement : Utilize restraints (e.g., SIMU, DELU) to model disorder and anisotropic thermal motion .

- WinGX/ORTEP Integration : Visualize anisotropic displacement ellipsoids and validate hydrogen-bonding networks .

- Flack Parameter Analysis : Confirm absolute structure using enantiomer-sensitive refinement (e.g., Flack parameter = 0.03(3) in ) .

Q. What computational methods are recommended to predict the biological activity of this compound, and how do they complement experimental assays?

- PASS (Prediction of Activity Spectra for Substances) : Predicts bioactivity based on structural fingerprints, highlighting potential antibacterial or anticancer properties .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize in vitro testing. For example, the benzothiazole moiety may bind to ATP-binding pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer properties relevant to fluorescence or redox activity .

Q. How does the electronic configuration of the benzothiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : The thiazole ring’s electron-deficient nature activates the propanedinitrile group for nucleophilic additions or cycloadditions .

- Conjugation Effects : Extended π-systems enable charge delocalization, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Steric Considerations : Substituents like the 3-ethyl group modulate steric hindrance, affecting regioselectivity in palladium-catalyzed reactions .

Methodological Notes

- Contradiction Analysis : When conflicting NMR and X-ray data arise, validate via high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Safety Protocols : Handle nitrile-containing compounds in fume hoods with PPE (gloves, goggles) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.